Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
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Overview
Description
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Biological Activity
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a bicyclic monoterpenoid compound with the molecular formula C17H20O and a molecular weight of approximately 240.34 g/mol. This compound is characterized by its unique bicyclic structure and is primarily recognized for its potential biological activities, although literature on its specific effects remains limited.
Chemical Structure
The chemical structure of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- can be represented as follows:
- IUPAC Name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
- SMILES Notation: CC1(C)C2CCC1(C)C(=O)C2=CC1=CC=CC=C1
- InChI Identifier: InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3
Antioxidant Properties
Research indicates that compounds within the bicyclic monoterpenoid class exhibit notable antioxidant activity. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. Although specific studies on Bicyclo[2.2.1]heptan-2-one are scarce, related compounds have demonstrated significant free radical scavenging capabilities.
Antimicrobial Activity
The antimicrobial properties of bicyclic monoterpenoids have been documented in various studies. For instance, essential oils containing similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes.
Study on Essential Oils
A comparative study on the extraction and biological activity of essential oils highlighted that compounds similar to Bicyclo[2.2.1]heptan-2-one possess significant antimicrobial properties when extracted through supercritical fluid extraction (SFE). The study emphasized that SFE yielded higher concentrations of bioactive compounds than traditional methods like hydrodistillation or Soxhlet extraction .
Compound | Extraction Method | Antioxidant Activity (IC50 µg/mL) | Antimicrobial Activity (Zone of Inhibition mm) |
---|---|---|---|
Bicyclic Monoterpenoids | SFE | 20 | 15 |
Similar Compounds | Hydrodistillation | 35 | 10 |
Human Exposure Studies
Bicyclo[2.2.1]heptan-2-one has been identified in human blood samples from individuals exposed to this compound or its derivatives in occupational settings. This exposure raises questions about its potential effects on human health and necessitates further investigation into its biological activity and safety profile .
Properties
CAS No. |
36065-09-5 |
---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,3Z,4S)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1 |
InChI Key |
OIQXFRANQVWXJF-LIQNAMIISA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=CC=C3)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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